molecular formula C44H49Cl2NO7 B560188 Vilanterol trifenatate CAS No. 503070-58-4

Vilanterol trifenatate

Cat. No.: B560188
CAS No.: 503070-58-4
M. Wt: 774.8 g/mol
InChI Key: KLOLZALDXGTNQE-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .

Mode of Action

This compound’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway. By stimulating adenylyl cyclase, this compound increases the production of cAMP, a key secondary messenger in this pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Pharmacokinetics

This compound is designed for once-daily treatment of COPD and asthma, demonstrating a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . .

Result of Action

The result of this compound’s action is the relaxation of bronchial smooth muscle, which helps open up the airways and improve breathing . This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

This is in response to the need for longer-acting β2-adrenergic agonists to overcome poor patient compliance due to the frequency of dosing regimens or complexities of drug administration .

Biochemical Analysis

Biochemical Properties

Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .

Cellular Effects

The increase in cAMP levels caused by this compound is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of this compound to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .

Temporal Effects in Laboratory Settings

This compound has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that this compound interacts with in these pathways was not found in the available literature.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with β2-adrenoceptors located on the cell membrane .

Biological Activity

Vilanterol trifenatate, commonly referred to as vilanterol, is a long-acting beta-2 adrenergic agonist (LABA) that has been developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth analysis of the biological activity of vilanterol, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Profile

Vilanterol exhibits a potent and selective action on the beta-2 adrenergic receptors (β2-AR), which are primarily located in bronchial smooth muscle. It has a high affinity for these receptors, comparable to salmeterol and superior to other LABAs like formoterol and indacaterol. The pharmacological effects of vilanterol are attributed to its ability to stimulate intracellular adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the cells. This increase results in:

  • Relaxation of bronchial smooth muscle : Enhanced cAMP levels lead to bronchodilation, which alleviates symptoms of bronchospasm.
  • Inhibition of mast cell mediator release : Vilanterol reduces the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .

The mechanism through which vilanterol operates involves several key steps:

  • Binding to β2-AR : Vilanterol binds selectively to β2-adrenergic receptors on bronchial smooth muscle cells.
  • Activation of Adenylyl Cyclase : This binding activates adenylyl cyclase, increasing cAMP production.
  • Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscle fibers, leading to bronchodilation.
  • Reduction in Inflammatory Response : By inhibiting mast cell degranulation, vilanterol reduces airway inflammation and hyperreactivity .

Clinical Efficacy

Clinical studies have demonstrated that vilanterol provides sustained bronchodilation over a 24-hour period, making it suitable for once-daily dosing. Research findings include:

  • Dose-dependent improvement in lung function : In a study involving patients with asthma, vilanterol significantly improved peak expiratory flow (PEF) rates when compared to placebo. The average increases in morning and evening PEF were statistically significant across various doses (12.5 μg, 25 μg, and 50 μg) with p-values <0.001 .
Dose (μg)Morning PEF Increase (L/min)Evening PEF Increase (L/min)
12.532.328.5
2536.233.6
5042.138.0
  • Long-term safety and tolerability : Vilanterol has been shown to be well tolerated in clinical trials with minimal adverse effects reported when used as directed .

Case Studies

Several case studies highlight the effectiveness of vilanterol in real-world settings:

  • Asthma Management : A case study reported significant improvements in lung function and quality of life in a patient with severe asthma after switching from a short-acting beta agonist (SABA) to vilanterol as part of a combination therapy regimen with fluticasone furoate.
  • COPD Treatment : Another study involving COPD patients demonstrated that vilanterol, when used in conjunction with corticosteroids, resulted in reduced exacerbation rates and improved overall lung function metrics over a six-month period .

Safety Profile

The safety profile of vilanterol is generally favorable, with common side effects including:

  • Headache
  • Pharyngitis
  • Cough

Serious adverse events are rare but can include cardiovascular effects such as increased heart rate or arrhythmias due to systemic beta-agonist activity .

Properties

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLZALDXGTNQE-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49Cl2NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659232
Record name Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503070-58-4
Record name Vilanterol trifenatate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503070-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILANTEROL TRIFENATATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.